molecular formula C26H35ClN4O7S2 B6486048 ethyl 4-(4-{[3-(ethoxycarbonyl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1216723-31-7

ethyl 4-(4-{[3-(ethoxycarbonyl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B6486048
CAS No.: 1216723-31-7
M. Wt: 615.2 g/mol
InChI Key: HSJIJVAELVKZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a thieno[2,3-c]pyridine core substituted with an ethyl group at position 6 and an ethoxycarbonyl moiety at position 2. The thienopyridine ring is linked via a carbamoyl bridge to a benzenesulfonyl group, which is further connected to a piperazine ring. The piperazine is esterified with an ethoxycarbonyl group at position 4, and the entire structure is formulated as a hydrochloride salt, likely enhancing its aqueous solubility and bioavailability .

Properties

IUPAC Name

ethyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O7S2.ClH/c1-4-28-12-11-20-21(17-28)38-24(22(20)25(32)36-5-2)27-23(31)18-7-9-19(10-8-18)39(34,35)30-15-13-29(14-16-30)26(33)37-6-3;/h7-10H,4-6,11-17H2,1-3H3,(H,27,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJIJVAELVKZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35ClN4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Research Findings and Implications

Structural Uniqueness: The combination of thienopyridine, benzenesulfonyl, and piperazine-carboxylate groups distinguishes this compound from SAHA-like HDAC inhibitors and piperazine-based GPCR ligands .

Solubility Advantage : The hydrochloride salt formulation likely improves solubility over neutral analogs (e.g., HBK14–HBK19), which struggle with aqueous solubility despite high logP values .

Synthetic Complexity : Multi-step synthesis (evident in ) suggests challenges in scaling up production, though modular substituents allow for targeted modifications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.